L-Alanyl-L-prolyl-L-alanyl-L-alanine
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Overview
Description
(S)-2-((S)-2-((S)-1-((S)-2-Aminopropanoyl)pyrrolidine-2-carboxamido)propanamido)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers, making it an interesting subject for stereochemistry studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-((S)-1-((S)-2-Aminopropanoyl)pyrrolidine-2-carboxamido)propanamido)propanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine ring, followed by the sequential addition of amino acid derivatives. Each step requires precise control of reaction conditions to ensure the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and continuous flow reactors. These methods allow for the efficient production of complex molecules while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-2-((S)-1-((S)-2-Aminopropanoyl)pyrrolidine-2-carboxamido)propanamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-((S)-2-((S)-1-((S)-2-Aminopropanoyl)pyrrolidine-2-carboxamido)propanamido)propanoic acid is used as a chiral building block for the synthesis of more complex molecules. Its multiple chiral centers make it valuable for studying stereochemical effects in reactions.
Biology
In biological research, this compound can be used to study protein-ligand interactions due to its ability to mimic peptide structures. It is also useful in the design of enzyme inhibitors.
Medicine
Medically, (S)-2-((S)-2-((S)-1-((S)-2-Aminopropanoyl)pyrrolidine-2-carboxamido)propanamido)propanoic acid has potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and fine chemicals, leveraging its complex structure to create high-value products.
Mechanism of Action
The mechanism of action of (S)-2-((S)-2-((S)-1-((S)-2-Aminopropanoyl)pyrrolidine-2-carboxamido)propanamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Bromomethyl methyl ether: A compound used in organic synthesis.
Uniqueness
What sets (S)-2-((S)-2-((S)-1-((S)-2-Aminopropanoyl)pyrrolidine-2-carboxamido)propanamido)propanoic acid apart is its multiple chiral centers and peptide-like structure, making it highly versatile for various applications in research and industry.
Properties
CAS No. |
82748-47-8 |
---|---|
Molecular Formula |
C14H24N4O5 |
Molecular Weight |
328.36 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H24N4O5/c1-7(15)13(21)18-6-4-5-10(18)12(20)16-8(2)11(19)17-9(3)14(22)23/h7-10H,4-6,15H2,1-3H3,(H,16,20)(H,17,19)(H,22,23)/t7-,8-,9-,10-/m0/s1 |
InChI Key |
CWOGQWPWTYDCOV-XKNYDFJKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
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